![molecular formula C10H15NO B1282098 2-[(Propylamino)methyl]phenol CAS No. 84672-90-2](/img/structure/B1282098.png)
2-[(Propylamino)methyl]phenol
Descripción general
Descripción
2-[(Propylamino)methyl]phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(Propylamino)methyl]phenol can be synthesized through a reaction between propylamine and salicylaldehyde. The reaction typically occurs in methanol at temperatures ranging from 0 to 20°C over a period of 3.5 hours. Sodium tetrahydroborate is then added to the reaction mixture to reduce the intermediate product, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of methanol as a solvent and sodium tetrahydroborate as a reducing agent are common practices in industrial organic synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[(Propylamino)methyl]phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This compound may also interact with various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound of 2-[(Propylamino)methyl]phenol, known for its antiseptic properties.
2-Aminomethylphenol: Similar structure but with an amino group instead of a propylamino group.
4-Propylphenol: Contains a propyl group attached to the aromatic ring but lacks the amino group.
Uniqueness
This compound is unique due to the presence of both a propylamino group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are distinct from other phenolic compounds .
Propiedades
IUPAC Name |
2-(propylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHMTAQXBQRVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514571 | |
| Record name | 2-[(Propylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84672-90-2 | |
| Record name | 2-[(Propylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical structure of 2-[(Propylamino)methyl]phenol in its potential use as a malaria treatment?
A1: The provided abstract from Semantic Scholar [] lists this compound as one of several aminoalkylphenol compounds being investigated for their antimalarial activity. While the exact mechanism of action is not detailed in the abstract, the structure suggests these compounds may target parasite-specific pathways. The presence of various substituted aminoalkyl groups, including the propylamino group in this compound, likely influences the binding affinity to the biological target and thus the overall efficacy. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism through which this compound exerts its antimalarial effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
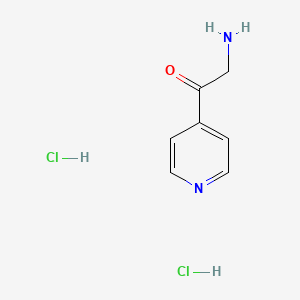
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)
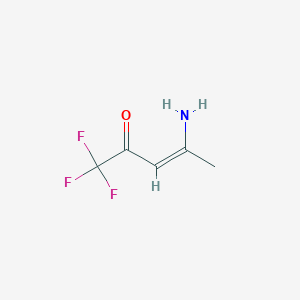
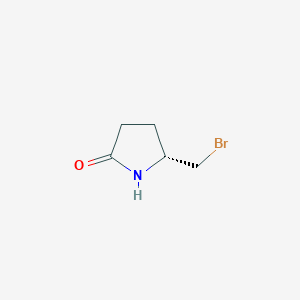
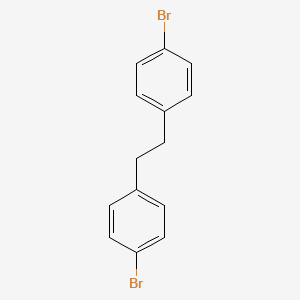


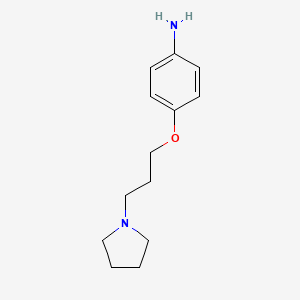
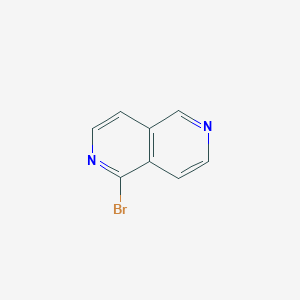
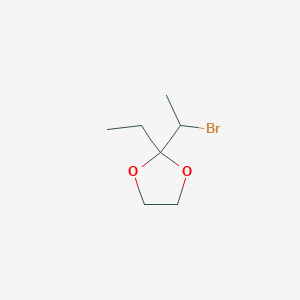
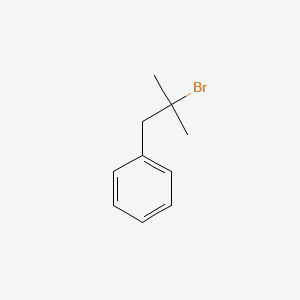
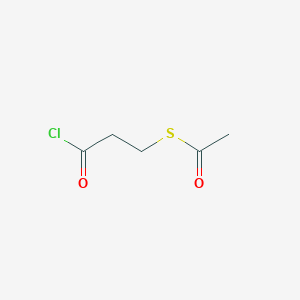

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
